molecular formula C18H12O4 B5745771 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone

2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone

Cat. No. B5745771
M. Wt: 292.3 g/mol
InChI Key: NEEXUBKHTZGOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone, also known as menadione or vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is an essential nutrient for human health, as it plays a crucial role in blood clotting and bone metabolism.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone is related to its ability to act as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the post-translational modification of proteins involved in blood clotting and bone metabolism. Menadione is converted to menaquinone-4 (MK-4) in the body, which is then used to activate various proteins involved in these processes.
Biochemical and Physiological Effects:
Menadione has been found to have a variety of biochemical and physiological effects, including its role in blood clotting, bone metabolism, and antioxidant activity. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

Menadione has several advantages for use in lab experiments, including its stability and solubility in water and ethanol. It is also relatively inexpensive and readily available. However, 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone has some limitations, including its potential toxicity at high doses and its potential to interfere with other biochemical processes.

Future Directions

There are several future directions for research on 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone, including its potential use in cancer treatment, neuroprotection, and anti-inflammatory therapies. Further studies are needed to elucidate the precise mechanisms of action of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone and to determine the optimal dosage and administration routes for therapeutic use. Additionally, research is needed to investigate the potential side effects and toxicity of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone at high doses.

Synthesis Methods

Menadione can be synthesized through various methods, including the oxidation of 2-methyl-1,4-naphthoquinone or the condensation of 2-acetylnaphthalene with ethyl acetoacetate. However, the most common method of synthesis is the reaction between 2-methylnaphthalene and carbon monoxide in the presence of a catalyst.

Scientific Research Applications

Menadione has been extensively studied for its potential therapeutic applications, including its role in cancer treatment, neuroprotection, and anti-inflammatory effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Menadione has also been found to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-hydroxy-3-phenacylnaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c19-15(11-6-2-1-3-7-11)10-14-16(20)12-8-4-5-9-13(12)17(21)18(14)22/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXUBKHTZGOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=C(C3=CC=CC=C3C(=O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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